cis-1-tert-Butyl 2,4-dimethyl azetidine-1,2,4-tricarboxylate

Description

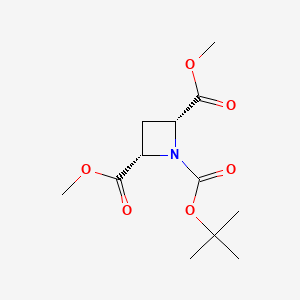

cis-1-tert-Butyl 2,4-dimethyl azetidine-1,2,4-tricarboxylate is a four-membered azetidine ring system functionalized with three carboxylate groups: a tert-butyl ester at position 1 and methyl esters at positions 2 and 4. This compound exhibits stereochemical rigidity due to its cis-configuration, which influences its reactivity and physicochemical properties.

Properties

IUPAC Name |

1-O-tert-butyl 2-O,4-O-dimethyl (2R,4S)-azetidine-1,2,4-tricarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO6/c1-12(2,3)19-11(16)13-7(9(14)17-4)6-8(13)10(15)18-5/h7-8H,6H2,1-5H3/t7-,8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGSYZYGXRGUJB-OCAPTIKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC1C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](C[C@H]1C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation

The azetidine core is synthesized via intramolecular cyclization of γ-amino alcohols or halides. For example:

-

Precursor preparation : Reacting tert-butyl glycidyl ether with methyl acrylate under basic conditions yields a γ-amino alcohol intermediate.

-

Cyclization : Treatment with thionyl chloride (SOCl₂) or p-toluenesulfonyl chloride (TsCl) induces ring closure, forming the azetidine skeleton.

Reaction Conditions :

One-Pot Multi-Step Approaches

Recent optimizations prioritize tandem reactions to reduce purification steps:

Simultaneous Protection and Cyclization

Azetidine precursors are treated with Boc₂O and methyl chloroformate in a single pot, leveraging in situ deprotonation (e.g., NaH or K₂CO₃).

Representative Protocol :

Catalytic Asymmetric Synthesis

Chiral catalysts (e.g., Jacobsen’s Co-salen) enable enantioselective azetidine formation, followed by esterification.

Purification and Characterization

-

Chromatography : Silica gel columns (hexane/EtOAc 4:1) resolve diastereomers.

-

Crystallization : Recrystallization from ethanol/water yields high-purity product (>95%).

-

Analytical Data :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Stepwise | High purity, scalable | Multi-step, time-intensive | 50–72% |

| One-Pot | Efficient, fewer steps | Lower stereocontrol | 45–58% |

| Catalytic | Enantioselective | Costly catalysts | 60–68% |

Industrial-Scale Considerations

Chemical Reactions Analysis

cis-1-tert-Butyl 2,4-dimethyl azetidine-1,2,4-tricarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more functional groups.

Hydrolysis: Hydrolysis of the ester groups can be performed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

Medicinal Chemistry

Cis-1-tert-butyl 2,4-dimethyl azetidine-1,2,4-tricarboxylate has shown promise in the development of novel pharmaceuticals. Its structural features allow it to act as a scaffold for the synthesis of various bioactive compounds. Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making them candidates for drug development targeting pain management and inflammatory diseases .

Agrochemicals

The compound is being investigated for its potential use in agrochemical formulations. Its ability to modulate plant growth and enhance resistance to pests and diseases has been documented in preliminary studies. The tricarboxylate structure may contribute to increased efficacy as a herbicide or pesticide .

Materials Science

In materials science, this compound is being explored as a building block for polymers and other advanced materials. Its functional groups can facilitate cross-linking in polymer matrices, potentially leading to materials with enhanced mechanical properties or thermal stability .

Case Studies

Mechanism of Action

The mechanism of action of cis-1-tert-Butyl 2,4-dimethyl azetidine-1,2,4-tricarboxylate involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the specific molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following tricarboxylate derivatives, reported in the literature, provide a basis for comparison:

Structural and Functional Differences

Tripotassium (1E)1,2-epoxy-butane-1,2,4-tricarboxylate (4): Structure: Linear butane chain with an epoxy group and three potassium carboxylates. Key Features: Ionic character (enhanced water solubility), epoxy functionality (reactivity toward nucleophiles). Synthesis: Derived from trimethyl (1E)1,2-epoxybutane-1,2,4-tricarboxylate via potassium trimethylsilanolate-mediated deprotection .

Dimethyl (2S,3R)-2-hydroxy-3-propylsuccinate (5a) :

- Structure : Succinate backbone with a hydroxy group and propyl chain; methyl esters at terminal positions.

- Key Features : Chiral centers ([α]D = +11.1°), hydroxy group (hydrogen-bonding capability).

- Synthesis : Produced via n-BuLi-mediated alkylation of dimethyl (S)-malate with propyl bromide .

cis-1-tert-Butyl 2,4-dimethyl Azetidine-1,2,4-tricarboxylate: Structure: Rigid azetidine ring with tert-butyl and methyl esters.

Physicochemical Properties

*Data inferred from structural analogs due to lack of direct evidence.

Research Findings and Discussion

- Steric Effects : The tert-butyl group in the azetidine compound contrasts with the smaller substituents in 5a–c (propyl, butyl, allyl), reducing solubility but enhancing stability against enzymatic degradation.

- Stereochemical Control : The cis-configuration of the azetidine derivative enforces a fixed spatial arrangement, unlike the flexible succinate backbone of 5a–c. This rigidity could improve binding specificity in medicinal chemistry applications.

- Synthetic Challenges: Compound 4’s synthesis requires harsh deprotection conditions (potassium trimethylsilanolate), whereas the azetidine analog might necessitate milder methods to preserve ring integrity.

Q & A

Q. Q1. What are the recommended synthetic strategies for cis-1-tert-Butyl 2,4-dimethyl azetidine-1,2,4-tricarboxylate, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis of azetidine tricarboxylates typically involves multi-step alkylation or ring-closing reactions. For example, analogous tricarboxylate compounds (e.g., trimethyl (1E)1,2-epoxybutane-1,2,4-tricarboxylate) are synthesized via nucleophilic substitution with potassium trimethylsilanolate in anhydrous diethyl ether under inert atmospheres . For the cis-configured azetidine derivative, stereocontrol can be achieved using chiral auxiliaries or enantioselective catalysis. Key variables include temperature (−78°C for Grignard reactions), solvent polarity (THF vs. ether), and stoichiometric ratios of reagents (e.g., n-BuLi or diisopropylamine) to prevent racemization .

Q. Q2. How should researchers approach purification and characterization of this compound to ensure >95% purity for downstream applications?

Methodological Answer: Post-synthesis purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from polar aprotic solvents. Purity validation requires gas chromatography (GC) with flame ionization detection, as demonstrated for structurally similar esters like triethyl methanetricarboxylate (>95.0% purity threshold) . For structural confirmation, combine and to resolve stereochemical environments (e.g., methyl groups at C2/C4) and - COSY to verify azetidine ring conformation .

Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: While specific safety data for this compound are unavailable, structurally related tricarboxylates (e.g., tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate) require standard organic lab precautions:

- Use fume hoods and nitrile gloves to avoid dermal exposure.

- Avoid contact with strong oxidizers (risk of exothermic decomposition).

- Store in amber glass vials under inert gas (argon) at −20°C to prevent ester hydrolysis .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between computational predictions and experimental observations?

Methodological Answer: Discrepancies often arise from solvent effects, conformational dynamics, or improper DFT functional selection. For example, dimethyl (2S,3R)-2-hydroxy-3-propylsuccinate exhibits unexpected coupling constants due to hydrogen bonding in CDCl . Mitigation strategies:

Compare experimental NMR with DFT-optimized structures (B3LYP/6-31G*) incorporating solvent models (PCM).

Use variable-temperature NMR to assess rotational barriers (e.g., tert-butyl group dynamics).

Cross-validate with 2D-NMR (HSQC, HMBC) to assign ambiguous peaks .

Q. Q5. What methodologies enable enantioselective synthesis of this compound, and how can enantiomeric excess (ee) be quantified?

Methodological Answer: Chiral pool synthesis or asymmetric catalysis (e.g., Jacobsen epoxidation) can achieve enantioselectivity. For azetidine systems, kinetic resolution using lipases or chiral Lewis acids (e.g., BINOL-derived catalysts) is effective. To quantify ee:

Use chiral HPLC (Chiralpak IA/IB columns) with hexane/isopropanol mobile phases.

Derivatize with Mosher’s acid chloride and analyze splitting patterns.

Polarimetry ([α] values) calibrated against literature standards (e.g., dimethyl (2S,3R)-2-hydroxy-3-allylsuccinate: [α] = +14.5°) .

Q. Q6. How does the steric bulk of the tert-butyl group influence reactivity in ring-opening or cross-coupling reactions?

Methodological Answer: The tert-butyl group imposes steric hindrance, slowing nucleophilic attacks at C1 but stabilizing transition states in SNi mechanisms. For example, in epoxy-tricarboxylates, bulky substituents favor retention of configuration during ring-opening with Grignard reagents . To probe steric effects:

Compare reaction kinetics of tert-butyl vs. methyl analogs using in situ IR or .

Perform X-ray crystallography to measure dihedral angles and assess steric strain.

Data Contradiction Analysis

Q. Q7. How should researchers address inconsistencies in reported yields for analogous tricarboxylate syntheses?

Methodological Answer: Yield variability often stems from trace moisture, oxygen sensitivity, or unoptimized workup. For example, trimethyl (1E)1,2-epoxybutane-1,2,4-tricarboxylate synthesis requires rigorously anhydrous ether and exclusion of CO to prevent byproduct formation . To improve reproducibility:

Use Karl Fischer titration to verify solvent dryness (<50 ppm HO).

Monitor reaction progress via TLC or GC-MS to identify quenching endpoints.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.